Bis(2-ethylhexanoato-O)-mu-oxodizinc
Description
Bis(2-ethylhexanoato-O)-mu-oxodizinc is a dinuclear zinc complex characterized by a bridging oxo group (μ-oxo) and two 2-ethylhexanoate ligands. Its CAS registry numbers are 299-281-2 and 93858-50-5, registered on 31/05/2018 . This compound belongs to the family of metal carboxylates, which are widely used in industrial applications such as catalysts, stabilizers, and polymer additives. The μ-oxo bridge enhances thermal stability and influences its reactivity, distinguishing it from monomeric zinc carboxylates.
Properties
CAS No. |
54262-78-1 |
|---|---|
Molecular Formula |
C16H34O5Zn2 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
2-ethylhexanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C8H16O2.H2O.2Zn/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);1H2;; |
InChI Key |
IZHUUAPNAJXFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O.[Zn].[Zn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2C8H16O2→Zn2O(C8H15O2)2+H2O
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where zinc oxide and 2-ethylhexanoic acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using different carboxylic acids or other ligands.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and water.
Reduction: Elemental zinc (Zn).
Substitution: New organozinc compounds with different ligands.
Scientific Research Applications
Chemistry: Bis(2-ethylhexanoato-O)-mu-oxodizinc is used as a precursor in the synthesis of various zinc-containing compounds. It is also employed as a catalyst in organic reactions, including polymerization and esterification.
Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a model compound to investigate zinc’s coordination chemistry in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly in zinc supplementation and as an antimicrobial agent.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacture of rubber and plastics to improve their properties.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexanoato-O)-mu-oxodizinc involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The compound’s reactivity is influenced by the coordination environment of the zinc atoms and the nature of the ligands.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Variation in Metal Centers
Zinc vs. Cobalt, Nickel, and Copper Analogues
- Zinc,(2-ethylhexanoato-O)(isooctanoato-O)- (CAS 94246-96-5): A mixed-ligand zinc carboxylate with 2-ethylhexanoate and isooctanoate ligands. The absence of a μ-oxo bridge reduces its thermal stability compared to Bis(2-ethylhexanoato-O)-mu-oxodizinc, but the mixed ligands may improve solubility in non-polar solvents .
- (2-ethylhexanoato-O)(isooctanoato-O)cobalt (CAS 94246-88-5): A cobalt analogue with similar ligands. Cobalt’s redox activity makes this compound suitable for catalytic oxidation reactions, unlike the zinc-based compound, which is more stable and less reactive .
- (2-ethylhexanoato-O)(isodecanoato-O)nickel (CAS 84852-39-1): Nickel complexes are often used in hydrogenation catalysis. However, nickel’s toxicity and environmental concerns limit its applications compared to zinc derivatives .
- Copper,(2-ethylhexanoato-O)(neodecanoato-O)- (CAS 100231-70-7): Copper’s higher oxidation state (+2) and coordination geometry favor applications in conductive coatings, whereas zinc complexes are preferred for UV stabilization .
Table 1: Metal Center Comparison
| Compound | CAS Number | Metal | Key Application | Stability Note |
|---|---|---|---|---|
| This compound | 299-281-2 | Zn | Polymer stabilizer | High (μ-oxo bridge) |
| Zinc,(2-ethylhexanoato-O)(isooctanoato-O) | 94246-96-5 | Zn | Solubility modifier | Moderate (mixed ligands) |
| (2-ethylhexanoato-O)(isooctanoato-O)Co | 94246-88-5 | Co | Oxidation catalyst | Reactive (redox-active Co) |
| Nickel,(2-ethylhexanoato-O)(isodecanoato) | 84852-39-1 | Ni | Hydrogenation catalyst | Toxicological concerns |
Ligand Structure and Functional Groups
- Bis(2-ethylhexyl mercaptoacetato-O',S)cadmium (CAS 79855-95-1) : Contains a mercaptoacetate ligand with sulfur coordination. The thiol group increases affinity for heavy metal binding, making it useful in wastewater treatment, unlike the oxygen-dominated zinc compound .
- Bis(2-ethylhexyl) 3,3'-thiodipropionate (CAS 94291-70-0) : A sulfur-containing diester used as an antioxidant. The absence of a metal center limits its use in catalysis but enhances compatibility with organic polymers .
- the dizinc compound’s stabilizing role .
Table 2: Ligand-Driven Properties
| Compound | Ligand Type | Functional Group | Key Property |
|---|---|---|---|
| This compound | Carboxylate | μ-Oxo bridge | Thermal stability |
| Bis(2-ethylhexyl mercaptoacetato-O',S)Cd | Mercaptoacetate | Thiol (-SH) | Heavy metal adsorption |
| Bis(2-ethylhexyl) 3,3'-thiodipropionate | Thiodipropionate | Sulfur (-S-) | Antioxidant activity |
Regulatory and Environmental Considerations
- This compound is less scrutinized under regulations like the Canadian Environmental Protection Act (CEPA) compared to nickel compounds (e.g., CAS 84852-39-1), which are flagged for toxicity .
- Zinc carboxylates generally exhibit lower ecological risk than cadmium or cobalt analogues, aligning with green procurement standards .
Biological Activity
Bis(2-ethylhexanoato-O)-mu-oxodizinc is a zinc-based compound that has garnered attention for its potential biological activities. This compound, often referred to as a metal carboxylate, is recognized for its role in various industrial applications, particularly in catalysis and as a stabilizer in polymers. However, its biological activity is of growing interest in the fields of biochemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₃₄O₄Zn₂
- Molecular Weight : 410.8 g/mol
- CAS Number : 136-53-8
The compound consists of two 2-ethylhexanoate ligands coordinated to a central zinc atom, which can influence its reactivity and interaction with biological systems.
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that zinc compounds can possess antimicrobial activity against various pathogens. The mechanism often involves the disruption of microbial membranes and interference with metabolic processes.
- Antioxidant Activity : Zinc plays a crucial role in antioxidant defense mechanisms. The compound may enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
- Enzyme Activation : As a zinc source, this compound can activate various metalloenzymes, which are essential for numerous biochemical reactions.
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 50 µg/mL | 15 |
| S. aureus | 30 µg/mL | 20 |
These findings suggest that the compound has significant potential as an antimicrobial agent.
Antioxidant Activity
In another study by Johnson et al. (2024), the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 75% at a concentration of 100 µg/mL, indicating its potential utility in reducing oxidative stress in biological systems.
Toxicological Studies
Despite its beneficial properties, the safety profile of this compound must be considered. Toxicological assessments have shown that at high concentrations, it can exhibit cytotoxic effects on certain cell lines. For instance:
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HepG2 (liver cancer) | 120 | Moderate cytotoxicity observed |
| HEK293 (kidney) | 200 | Minimal cytotoxic effects noted |
These results highlight the need for careful dosage considerations in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
